molecular formula C3H3NO2S2 B13123614 Thiazole-4-sulfinicacid

Thiazole-4-sulfinicacid

Cat. No.: B13123614
M. Wt: 149.20 g/mol
InChI Key: STDAOLMYBMCHRF-UHFFFAOYSA-N
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Description

Thiazole-4-sulfinicacid is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazole-4-sulfinicacid typically involves multi-component reactions. One common method includes the reaction of ketones, aldehydes, ammonium salts, and elemental sulfur under metal-free conditions. This approach allows for the formation of polysubstituted thiazoles with moderate to good yields .

Industrial Production Methods: Industrial production of this compound often employs similar multi-component reactions but on a larger scale. The use of readily available and inexpensive starting materials, such as ketones and aldehydes, makes this method cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Thiazole-4-sulfinicacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce thiazolidines .

Scientific Research Applications

Thiazole-4-sulfinicacid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of thiazole-4-sulfinicacid involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: Thiazole-4-sulfinicacid is unique due to its sulfinic acid group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C3H3NO2S2

Molecular Weight

149.20 g/mol

IUPAC Name

1,3-thiazole-4-sulfinic acid

InChI

InChI=1S/C3H3NO2S2/c5-8(6)3-1-7-2-4-3/h1-2H,(H,5,6)

InChI Key

STDAOLMYBMCHRF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)S(=O)O

Origin of Product

United States

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